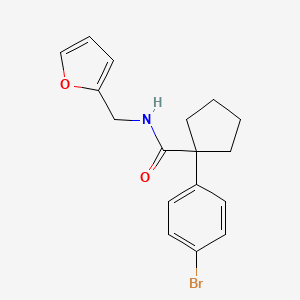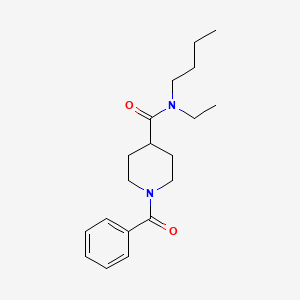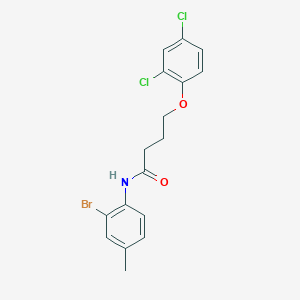![molecular formula C18H14F2N2O3 B4578277 3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)
3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one
Übersicht
Beschreibung
Pyrazole derivatives are a class of organic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. These compounds are characterized by a 5-membered ring structure containing two nitrogen atoms. The synthesis, molecular structure analysis, chemical reactions, and properties of these derivatives provide valuable insights into their versatility and functionality.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves regiospecific reactions, where the identification of the regioisomer formed is crucial. Techniques such as single-crystal X-ray analysis are employed to unambiguously determine the structures of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated through single-crystal X-ray diffraction studies, revealing details such as conformational differences and hydrogen bonding patterns that contribute to their stability and properties (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, leading to the formation of compounds with significant biological and pharmaceutical activities. Their reactivity is influenced by the substitution pattern on the pyrazole ring and the nature of the substituents (Sokolov & Aksinenko, 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including their crystalline structures and conformational attributes, are key to understanding their reactivity and potential applications. Intramolecular hydrogen bonds and weak intermolecular interactions play a significant role in the crystal packing and stability of these compounds (Kimura, Okabayashi, & Yasuoka, 1983).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are closely related to their molecular structures. These compounds exhibit a range of functionalities, including the ability to form hydrogen-bonded networks and engage in π-π stacking interactions, which influence their chemical reactivity and potential as pharmaceutical agents (Bonacorso et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity : A study by Jois, Kalluraya, and Girisha (2014) explored the synthesis of a series of pyrazolines, including compounds structurally related to the one . These compounds were evaluated for their antioxidant activities using the DPPH scavenging assay, with some showing moderate activity (Jois, Kalluraya, & Girisha, 2014).
Alkylation and Formation of Derivatives : Pevzner, Zavgorodnii, and Ponyaev (2020) discussed the alkylation of CH-acids with 3-halomethyl derivatives of this compound. The study detailed how these derivatives interact with various esters and ketones, leading to the formation of monoalkyl derivatives and various phosphorus-containing compounds (Pevzner, Zavgorodnii, & Ponyaev, 2020).
Annulation and Synthesis Applications : Nomura, Okazaki, Hori, and Yoshii (1986) investigated the reaction of lithiated 3-cyano-1(3H)-isobenzofuranone with substituted 2-furfuralacetones, including the compound of interest. This led to the formation of naphthohydroquinones and further annulation to produce pyrano-γ-lactones, demonstrating its utility in complex organic synthesis (Nomura, Okazaki, Hori, & Yoshii, 1986).
Structural Analysis and Characterization : Studies by Sekar, Parthasarathy, and Mathuram (1994) focused on the structural characterization of compounds including 3-furyl derivatives. They provided detailed analysis of bond angles, ring conformations, and stabilization mechanisms, contributing to our understanding of these compounds' molecular structures (Sekar, Parthasarathy, & Mathuram, 1994).
Eigenschaften
IUPAC Name |
(Z)-3-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-1-(2-methylpyrazol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c1-22-16(8-9-21-22)17(23)6-5-13-3-4-14(25-13)11-24-18-7-2-12(19)10-15(18)20/h2-10H,11H2,1H3/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEFARPJUAIWFI-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C(=O)/C=C\C2=CC=C(O2)COC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4578197.png)

![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4578208.png)
![methyl 2-{[({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4578219.png)
![N-Benzyl-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B4578220.png)
![4-benzoylbenzyl 3-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4578240.png)
![{3-(3-methoxybenzyl)-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methanol](/img/structure/B4578242.png)
![ethyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4578251.png)
![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)

![methyl 1-cyclopropyl-2-mercapto-7-(3-nitrophenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4578270.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578281.png)

